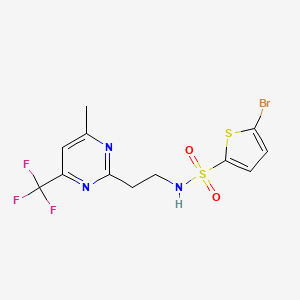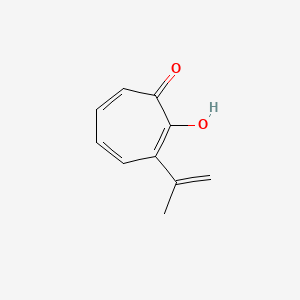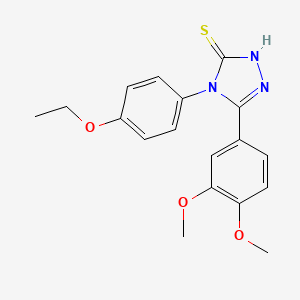![molecular formula C10H12BrNO4S B2749966 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid CAS No. 1098391-73-1](/img/structure/B2749966.png)
2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid is a useful research compound. Its molecular formula is C10H12BrNO4S and its molecular weight is 322.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid is involved in the synthesis of complex molecules. For instance, it has been shown that sulfones, closely related to this compound, play a crucial role in the synthesis of catalytically active complexes. Zábranský, Císařová, and Štěpnička (2018) demonstrated the synthesis, coordination, and catalytic application of sulfone derivatives in organometallic reactions, indicating the potential utility of this compound in similar contexts (Zábranský, Císařová, & Štěpnička, 2018).
Marine Natural Products
Research into marine-derived bromophenol derivatives, like those related to this compound, has uncovered a range of compounds with potential applications. Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides, elucidating their structures and potential biological activities. Although the compounds in this study did not show significant activity against cancer cell lines or microorganisms, their isolation and characterization contribute to our understanding of marine natural products and their possible applications in scientific research (Zhao et al., 2004).
Polymer Science
In the field of polymer science, derivatives of this compound, specifically those involving sulfide and sulfoxide groups, have been explored for the synthesis and characterization of novel polymeric materials. Shockravi et al. (2006) synthesized new diacid monomers incorporating sulfide and sulfoxide functionalities, leading to the development of poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s. These polymers demonstrated good thermal stability and solubility in various polar solvents, indicating their potential for a wide range of applications (Shockravi, Mehdipour‐Ataei, Abouzari‐Lotf, & Yousefi, 2006).
Medicinal Chemistry
In medicinal chemistry, the structural motifs present in this compound are often explored for drug development. Petrini, Profeta, and Righi (2002) investigated α-amidoalkylphenyl sulfones, which are structurally similar, in reactions with allylzinc reagents and zinc enolates of ketones. Their research led to the synthesis of α-methylene-γ-lactams and protected 1,2-amino alcohols, showcasing the potential of these compounds in developing pharmacologically active molecules (Petrini, Profeta, & Righi, 2002).
Antioxidant and Enzyme Inhibition
Compounds structurally related to this compound have been studied for their potential as aldose reductase inhibitors with antioxidant activity. Alexiou and Demopoulos (2010) synthesized a series of benzenesulfonamides, demonstrating that certain derivatives exhibit significant aldose reductase inhibition and potent antioxidant properties. This research highlights the therapeutic potential of these compounds in managing complications related to diabetes (Alexiou & Demopoulos, 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and activity .
Mode of Action
This can lead to changes in the structure and function of biomolecules, potentially altering cellular processes .
Biochemical Pathways
Brominated compounds are often involved in halogenation reactions, which can influence a variety of biochemical pathways .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Brominated compounds can cause changes in cellular processes, potentially leading to altered cell function or viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by the pH of its environment, and its stability could be influenced by temperature .
Propiedades
IUPAC Name |
2-[(2-bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-7-3-4-9(8(11)5-7)17(15,16)12(2)6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDHTZQVVWAUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C)CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[[4-Fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B2749888.png)


![(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2749894.png)
![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]-N-methylacetamide](/img/structure/B2749896.png)






![ethyl 3-cyano-2-(2-(phenylsulfonyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2749904.png)
